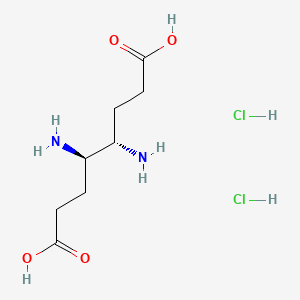

meso-gamma,gamma'-Diaminosuberic acid

Description

Structural Context and Significance of Diamino Dicarboxylic Acids in Chemical Biology

Diamino dicarboxylic acids are a class of molecules that possess two amine functional groups and two carboxylic acid functional groups. acs.orgacs.org This dual functionality imparts amphoteric properties, allowing them to act as both acids and bases. researchgate.netchemspider.com In the realm of chemical biology, these compounds are significant for several reasons.

They serve as valuable building blocks in the synthesis of complex molecules. For instance, some naturally occurring diamino dicarboxylic acids, like 2,6-diaminopimelic acid (DAP), are crucial components of the peptidoglycan layer in the cell walls of many bacteria. nih.govebi.ac.uk Others are utilized in the synthesis of peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA with a polyamide backbone. acs.orgacs.org

The general structure of a diamino dicarboxylic acid allows for a wide range of derivatives, making them versatile scaffolds in medicinal chemistry and materials science. capes.gov.br Their ability to form cross-links and introduce conformational constraints makes them particularly useful in peptide chemistry.

Overview of meso-gamma,gamma'-Diaminosuberic Acid Isomers and Stereochemical Considerations

Gamma,gamma'-diaminosuberic acid (2,7-diaminooctanedioic acid) has two stereocenters at the C2 and C7 positions. This gives rise to three possible stereoisomers: a pair of enantiomers and a meso compound.

(2R,7R)- and (2S,7S)-Diaminosuberic Acid: These are enantiomers, meaning they are non-superimposable mirror images of each other. They are chiral and optically active, rotating plane-polarized light in equal but opposite directions. youtube.comlibretexts.org

This compound ((2R,7S)- or (2S,7R)-Diaminosuberic Acid): This is a diastereomer of the chiral enantiomers. libretexts.orgwikipedia.org The meso form possesses an internal plane of symmetry, which renders the molecule achiral and therefore optically inactive. libretexts.orgwikipedia.org

The stereochemistry of these isomers is fundamental to their interaction with biological systems, as enzymes and receptors are often highly stereospecific. The synthesis of stereochemically pure isomers of diaminosuberic acid is a significant area of research, often employing methods like asymmetric hydrogenation and the use of chiral auxiliaries.

Interactive Table of gamma,gamma'-Diaminosuberic Acid Isomers and Their Properties

| Property | (2R,7R)-Diaminosuberic Acid | (2S,7S)-Diaminosuberic Acid | meso-Diaminosuberic Acid |

| Systematic Name | (2R,7R)-2,7-diaminooctanedioic acid | (2S,7S)-2,7-diaminooctanedioic acid | (2R,7S)-2,7-diaminooctanedioic acid |

| Chirality | Chiral | Chiral | Achiral |

| Optical Activity | Optically Active | Optically Active | Optically Inactive |

| Relationship | Enantiomer of (2S,7S) | Enantiomer of (2R,7R) | Diastereomer of (2R,7R) and (2S,7S) |

| Molecular Weight | 204.22 g/mol nih.gov | 204.22 g/mol | 204.22 g/mol |

| Melting Point | Expected to be identical to (2S,7S) isomer | Expected to be identical to (2R,7R) isomer | Expected to differ from enantiomers |

| Boiling Point | Expected to be identical to (2S,7S) isomer | Expected to be identical to (2R,7R) isomer | Expected to differ from enantiomers |

| Solubility | Expected to be identical to (2S,7S) isomer | Expected to be identical to (2R,7R) isomer | Expected to differ from enantiomers |

Note: Physical properties such as melting point, boiling point, and solubility are expected to be identical for enantiomers but different for diastereomers. youtube.com

Historical Development and Contemporary Research Trajectories in Diaminosuberic Acid Chemistry

The study of diaminosuberic acid and its isomers has evolved significantly over the years. Initial research efforts were often focused on the challenging task of stereoselective synthesis to obtain pure isomers. Various synthetic strategies have been developed to achieve this, including methods based on asymmetric catalytic hydrogenation and the use of chiral precursors.

Contemporary research has shifted towards leveraging the unique structural properties of diaminosuberic acid derivatives in various applications. A major area of interest is their use as isosteres for cystine in peptide chemistry. Replacing the disulfide bond of cystine with the more stable carbon-carbon backbone of a diaminosuberic acid derivative can lead to peptide analogs with improved stability and pharmacokinetic profiles.

Furthermore, research continues to explore the incorporation of diaminosuberic acid into novel polymers and materials, taking advantage of its cross-linking capabilities. The precise stereochemistry of the diaminosuberic acid used is critical in these applications, as it dictates the three-dimensional structure and, consequently, the properties of the resulting macromolecules.

Structure

3D Structure of Parent

Properties

CAS No. |

72955-63-6 |

|---|---|

Molecular Formula |

C8H18Cl2N2O4 |

Molecular Weight |

277.14 g/mol |

IUPAC Name |

(4R,5S)-4,5-diaminooctanedioic acid;dihydrochloride |

InChI |

InChI=1S/C8H16N2O4.2ClH/c9-5(1-3-7(11)12)6(10)2-4-8(13)14;;/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14);2*1H/t5-,6+;; |

InChI Key |

BTRJVVLNWIJONL-RUTFAPCESA-N |

SMILES |

C(CC(=O)O)C(C(CCC(=O)O)N)N.Cl.Cl |

Isomeric SMILES |

C(CC(=O)O)[C@H]([C@H](CCC(=O)O)N)N.Cl.Cl |

Canonical SMILES |

C(CC(=O)O)C(C(CCC(=O)O)N)N.Cl.Cl |

Other CAS No. |

72955-63-6 |

Synonyms |

meso-di-GABA meso-gamma,gamma'-diaminosuberic acid |

Origin of Product |

United States |

Synthetic Methodologies for Meso Gamma,gamma Diaminosuberic Acid and Its Derivatives

Total Synthesis Approaches

Total synthesis provides a versatile platform to construct the diaminosuberic acid backbone with defined stereochemistry. Key strategies include leveraging transition metal-catalyzed reactions and metathesis approaches to form the core carbon chain and introduce the necessary functional groups.

Palladium-Catalyzed Allylic Double Substitution Strategies

Palladium-catalyzed allylic substitution, widely known as the Tsuji-Trost reaction, is a powerful method for C-C, C-N, and C-O bond formation. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of a π-allyl palladium complex from an allylic substrate, which is then attacked by a nucleophile. wikipedia.orgyoutube.com

In the context of bis(α-amino acid) synthesis, a palladium-catalyzed allylic double substitution strategy offers a convergent approach. This method involves the symmetrical coupling of two nucleophilic partners with a dielectrophilic substrate. The general mechanism involves the initial coordination of a Pd(0) catalyst to the alkene of an allylic substrate, followed by oxidative addition to form a π-allyl palladium(II) complex, displacing a leaving group. organic-chemistry.org A nucleophile then attacks this complex, typically at the less substituted terminus of the allyl moiety, to form the new bond and regenerate the Pd(0) catalyst. organic-chemistry.org For the synthesis of a symmetrical molecule like diaminosuberic acid, a C4-dielectrophile can be envisaged to react with two equivalents of a glycine enolate equivalent, thereby constructing the C8 backbone in a single step.

| Reaction Step | Description |

| Catalyst Activation | A Pd(0) species, often stabilized by phosphine ligands, is the active catalyst. |

| π-Allyl Complex Formation | The Pd(0) catalyst coordinates to the double bond of the allylic substrate, followed by oxidative addition, which expels the leaving group and forms a cationic η3-π-allyl palladium(II) complex. |

| Nucleophilic Attack | A soft nucleophile attacks a terminal carbon of the π-allyl complex. |

| Product Formation | The product is formed, and the Pd(0) catalyst is regenerated to continue the catalytic cycle. |

Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis (RCM) has emerged as a robust strategy for the formation of cyclic compounds, particularly in the synthesis of macrocycles and heterocyclic systems. wikipedia.orgdrughunter.comnih.gov The reaction utilizes metal-carbene catalysts, most notably those based on ruthenium (e.g., Grubbs' catalysts), to intramolecularly couple two terminal alkenes, forming a cycloalkene and releasing ethylene as a volatile byproduct. wikipedia.org This strategy has been effectively applied to the synthesis of diaminosuberic acid precursors.

An efficient synthesis of differentially protected 2,7-diaminosuberic acid has been developed using a Grubbs ring-closure olefin metathesis reaction as the key step. capes.gov.brdocumentsdelivered.com This approach begins with an allylglycine-derived template, which undergoes RCM to form a cyclic precursor. Subsequent reduction of the double bond and ring opening yields the desired linear diaminosuberic acid derivative.

A powerful variation of metathesis for constructing the diaminosuberic acid backbone involves a sequence of ruthenium-catalyzed cross-metathesis followed by hydrogenation. nih.govlau.edu.lbresearchgate.net This method facilitates the regioselective formation of dicarba isosteres of cystine. nih.govlau.edu.lb

In this approach, nonproteinaceous allylglycine derivatives serve as the fundamental building blocks or scaffolds. nih.govresearchgate.net These derivatives undergo ruthenium-catalyzed metathesis, which dimerizes the molecules to form an eight-carbon unsaturated backbone. This intermediate is then subjected to rhodium-catalyzed hydrogenation to yield the saturated diaminosuberic acid derivative in near-quantitative yields. nih.govlau.edu.lb This sequence provides a high-yielding and unambiguous route to these important compounds. nih.gov

| Catalyst | Reaction | Substrate | Product |

| Grubbs' Catalyst (Ru-based) | Cross-Metathesis | Allylglycine derivatives | Unsaturated C8 diamino-diester |

| Wilkinson's Catalyst (Rh-based) | Hydrogenation | Unsaturated C8 diamino-diester | (S,S)-2,7-Diaminosuberic acid derivative |

Ring-closing alkyne metathesis (RCAM) is another powerful cyclization strategy that redistributes alkylidyne units between two alkynes. nih.govacs.orgnih.gov This method utilizes transition-metal catalysts, such as molybdenum or tungsten alkylidyne complexes, to form cycloalkynes. nih.gov The resulting cyclic alkyne can then be stereoselectively reduced to either a cis (Z) or trans (E) alkene, or fully saturated to an alkane, offering significant synthetic flexibility. nih.gov

The synthesis of diaminosuberic acid derivatives has been successfully achieved via RCAM. nih.govacs.org In this approach, a suitable di-alkyne precursor, derived from amino acid building blocks, is subjected to RCAM conditions to forge the macrocyclic ring. Subsequent reduction of the internal triple bond provides access to the saturated diaminosuberic acid backbone. This method is particularly valuable for creating conformationally defined peptide mimics.

Asymmetric Synthesis of Stereochemically Defined Isomers

Achieving specific stereochemistry is critical for the biological application of diaminosuberic acid derivatives. Asymmetric synthesis methodologies aim to control the formation of the two chiral centers at the C2 and C7 positions to produce enantiomerically pure isomers.

A notable method for the asymmetric synthesis of α,ω-diamino acids involves the use of enantiopure sulfinimines as chiral auxiliaries. While this specific strategy has been detailed for the synthesis of meso-diaminopimelic acid (a seven-carbon analogue), the underlying principles are directly applicable to the synthesis of the eight-carbon diaminosuberic acid. nih.govacs.org

The synthesis begins with the preparation of an enantiopure bis(p-toluenesulfinimine) from the corresponding dialdehyde. The sulfinyl group directs the stereoselective addition of nucleophiles to the imine C=N bonds. A double nucleophilic addition (e.g., using a Grignard or organolithium reagent) to the bis(sulfinimine) establishes the two new stereocenters with high diastereoselectivity. Subsequent removal of the chiral auxiliary yields the desired meso-diamino compound. nih.gov This methodology provides a reliable route to stereochemically defined diamino acids. nih.govnih.gov

Stereoselective Conversion of Glutamate (B1630785) Derivatives

Glutamic acid serves as a valuable chiral starting material for the synthesis of related amino acid derivatives due to its readily available carbon skeleton. collectionscanada.gc.ca A key strategy involves the generation of a γ-anion synthon from a protected L-glutamate derivative. Specifically, reacting α-t-butyl γ-methyl N-trityl-L-glutamate with a strong base like lithium isopropylcyclohexylamide leads to the specific formation of the γ-ester enolate. ox.ac.uk This intermediate is a potential synthetic equivalent to the γ-anion, enabling stereospecific alkylation or other modifications at the gamma-carbon to build the backbone of longer-chain diamino acids. ox.ac.uk

Chemically Differentiated α-Diamino Acid Syntheses

A general and stereoselective synthesis for chemically differentiated α-diamino acids, including 2,7-diaminosuberic acid, has been developed. nih.gov This methodology allows for the introduction of different protecting groups on the two amino functions, which is critical for subsequent selective manipulations, particularly in peptide synthesis. nih.gov

Redox Decarboxylation and Radical Addition to Methylideneoxazolidinones

A modern and stereocontrolled method for synthesizing selectively protected diamino diacids has been developed utilizing a radical-based approach. acs.orgnih.gov This process begins with the redox decarboxylation of distal N-hydroxyphthalimide esters derived from protected amino acids such as glutamic acid. acs.orgresearchgate.net The resulting radical undergoes an addition reaction to enantiopure methylideneoxazolidinones. nih.gov This method is effective for producing stereochemically pure and selectively protected diamino diacids, which are useful for the solid-supported synthesis of robust carbocyclic peptide analogs. acs.orgresearchgate.net The protonation of the resulting enolate occurs from the less hindered face, opposite to the tert-butyl group, ensuring stereocontrol. acs.org

Conventional Organic Synthesis Routes for Diamino Dicarboxylic Acids

Conventional routes for synthesizing diamino dicarboxylic acids encompass a variety of established organic reactions. Foundational methods for α-amino acid synthesis include the Strecker and Gabriel syntheses. youtube.comyoutube.com More broadly, dicarboxylic acids can be produced through methods like the oxidation of primary alcohols and aldehydes, the hydrolysis of nitriles, and malonic ester synthesis. iosrjournals.org

Specific to 2,7-diaminosuberic acid, effective modern syntheses have been established:

Asymmetric Catalytic Hydrogenation : This method involves the preparation of prochiral diunsaturated precursors from succinic dialdehyde and protected phosphonoglycines. nih.gov Subsequent asymmetric hydrogenation using a rhodium catalyst, such as [(COD)Rh(S,S)-Et-DuPHOS]OTf, yields the Z-protected dimethyl ester of 2,7-diaminosuberic acid with high optical purity. nih.gov

Olefin Metathesis : A sequence involving ruthenium-catalyzed cross-metathesis followed by rhodium-catalyzed hydrogenation of nonproteinaceous allylglycine derivatives provides a high-yielding and unambiguous route to diaminosuberic acid derivatives. nih.govresearchgate.net

Stereochemical Investigations and Conformational Analysis of Meso Gamma,gamma Diaminosuberic Acid

Diastereomeric and Enantiomeric Purity Assessment in Synthetic Protocols

The synthesis of meso-gamma,gamma'-diaminosuberic acid, like other diamino dicarboxylic acids, presents a significant stereochemical challenge: the control and assessment of both diastereomeric and enantiomeric purity. Synthetic routes must be designed to selectively produce the desired meso (R,S) diastereomer over the chiral (R,R) and (S,S) enantiomers.

Synthetic Strategies and Purity Assessment:

The synthesis of analogous compounds, such as meso-diaminopimelic acid (meso-DAP), often involves stereoselective reactions where the introduction of the second amino group is directed by the stereochemistry of the first. For instance, substrate-controlled reductions can yield high diastereoselectivity. acs.org The assessment of diastereomeric and enantiomeric purity is a critical step following synthesis. For peptide therapeutics, which can contain non-standard amino acids, determining chiral purity is essential for quality evaluation. nih.gov Undesirable D-isomers can be introduced from starting materials or formed during synthesis. nih.gov

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment. Diastereomers, having different physical properties, can often be separated on standard achiral columns. minia.edu.eg However, to assess enantiomeric excess within the chiral byproducts, chiral chromatography or derivatization with a chiral agent is necessary. researchgate.netchiralpedia.com

Table 1: General Approaches for Stereochemical Purity Assessment

| Analytical Technique | Principle | Application to this compound |

| Chiral HPLC | Utilizes a chiral stationary phase (CSP) to form transient diastereomeric complexes with the enantiomers, leading to different retention times. minia.edu.egnih.gov | Can separate the (R,R) and (S,S) enantiomers from each other and from the meso isomer. |

| HPLC with Chiral Derivatization | The amino groups of the analyte are reacted with a chiral derivatizing agent (CDA) to form stable diastereomers. researchgate.netchiralpedia.comresearchgate.net These diastereomers can then be separated on a conventional achiral HPLC column. nih.govnih.gov | Allows for the quantification of all three stereoisomers (meso, R,R, and S,S) in a single chromatographic run. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | The NMR spectra of diastereomers are distinct. Integration of specific signals can provide the diastereomeric ratio. Chiral shift reagents can be used to resolve signals of enantiomers. | Can be used to determine the ratio of the meso isomer to the racemic mixture of the chiral isomers. |

| Gas Chromatography (GC) on Chiral Phases | Similar to chiral HPLC, but for volatile derivatives of the amino acid. | Requires derivatization to increase volatility but can offer high resolution. |

The choice of method often depends on the specific synthetic protocol and the nature of the impurities. For example, a method developed for the chiral purity analysis of synthetic peptides involves hydrolysis followed by direct analysis using chiral HPLC coupled with mass spectrometry, which avoids complex derivatization steps. nih.gov

Chiral Separation Techniques and Derivatization for Stereochemical Assignment

While the meso isomer of gamma,gamma'-diaminosuberic acid is itself achiral, its synthesis often produces the chiral (R,R) and (S,S) enantiomers as byproducts. The separation of these stereoisomers is crucial for obtaining the pure meso compound and for the isolation of the enantiomerically pure chiral forms.

Chiral Separation Methods:

The most common and effective method for separating stereoisomers is chiral chromatography. minia.edu.eg This can be done directly, using a chiral stationary phase (CSP), or indirectly, after derivatization. chiralpedia.com

Direct Chiral HPLC: This technique relies on the differential interaction of the stereoisomers with a CSP. minia.edu.eg For amino acids, CSPs based on macrocyclic antibiotics like teicoplanin have proven effective for separating both enantiomers and diastereomers. nih.gov The separation mechanism can be influenced by mobile phase composition, such as the type of organic modifier and pH. nih.gov

Indirect Chiral HPLC via Derivatization: This widely used approach involves reacting the mixture of stereoisomers with an enantiomerically pure chiral derivatizing agent (CDA). researchgate.netchiralpedia.comresearchgate.net This reaction converts the enantiomers into a pair of diastereomers, which can then be separated on a standard achiral HPLC column. nih.govnih.gov A variety of CDAs are available for derivatizing amino groups, such as o-phthalaldehyde (B127526) (OPA) in combination with a chiral thiol, or 1-(9-fluorenyl)ethyl chloroformate (FLEC). researchgate.netnih.gov The choice of CDA can influence the resolution and sensitivity of the method. researchgate.net

Table 2: Common Chiral Derivatizing Agents for Amino Acids

| Chiral Derivatizing Agent (CDA) | Functional Group Targeted | Resulting Derivative | Key Features |

| Marfey's Reagent (FDAA) | Primary and secondary amines | Amide | Widely used, provides good resolution for many amino acids. |

| o-Phthalaldehyde (OPA) + Chiral Thiol (e.g., N-isobutyryl-L-cysteine) | Primary amines | Isoindole | Forms highly fluorescent derivatives, enabling sensitive detection. researchgate.net |

| (±)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Primary and secondary amines | Urethane | Can be used for a wide range of molecules. researchgate.net |

| Naproxen-derived reagents | Amines | Amide | Can provide excellent separation for specific amino acids. |

The derivatization not only facilitates separation but can also aid in the stereochemical assignment of the separated isomers. By using a CDA with a known absolute configuration, the elution order of the resulting diastereomers can sometimes be predicted, allowing for the assignment of the (R,R) and (S,S) configurations.

Theoretical Studies on Conformational Preferences and Stereoisomeric Stability

Theoretical and computational studies are powerful tools for investigating the conformational preferences and relative stabilities of stereoisomers like this compound. These methods can provide insights into the three-dimensional structures and energy landscapes that are often difficult to probe experimentally.

Molecular mechanics and quantum chemical calculations can be used to model the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers between them. For a flexible molecule like diaminosuberic acid, with its eight-carbon backbone, a multitude of conformations are possible due to rotation around single bonds.

For the meso isomer, the presence of a center of inversion in some conformations can lead to specific packing arrangements in the solid state. Theoretical studies on analogous diaminodicarboxylic acids, such as diaminopimelic acid, have been employed to understand their binding mechanisms to enzymes. nih.gov These studies often involve molecular docking and molecular dynamics simulations to explore the conformational space of the ligand within a protein binding pocket. nih.gov Such analyses reveal the importance of specific conformations for biological activity.

The relative stability of the meso, (R,R), and (S,S) stereoisomers can also be assessed computationally. These calculations can help rationalize the observed product distributions in synthetic reactions that are under thermodynamic control.

Structural Characterization of this compound Isomers

The definitive structural characterization of the isomers of gamma,gamma'-diaminosuberic acid relies on a combination of spectroscopic techniques and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a fundamental tool for the structural elucidation of organic molecules. louisville.edu For this compound, ¹H and ¹³C NMR spectroscopy can confirm the connectivity of the atoms. Due to the molecule's symmetry, the meso isomer will exhibit a simpler NMR spectrum compared to its chiral counterparts under achiral conditions. The chemical shifts and coupling constants of the protons on the carbon backbone provide information about the predominant conformation in solution.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure in the solid state, including the relative stereochemistry of the chiral centers. For conformationally constrained analogues of diaminodicarboxylic acids, X-ray crystallography has been used to definitively establish their structures. nih.gov An X-ray structure of the meso isomer would clearly show the (R) configuration at one gamma-carbon and the (S) configuration at the other.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can be used to confirm its elemental composition through high-resolution mass spectrometry. When coupled with chromatographic techniques (e.g., HPLC-MS), it becomes a powerful tool for the analysis of complex mixtures of stereoisomers. nih.gov

The combination of these techniques allows for a comprehensive structural characterization of this compound and its stereoisomers, providing a solid foundation for understanding their chemical and physical behavior.

Derivatives, Analogues, and Chemically Modified Structures of Diaminosuberic Acid

Synthesis and Research on Dicarba Analogs of Bioactive Peptides

Dicarba analogs are peptide structures where a disulfide bond is replaced by a carbon-carbon bond. This substitution enhances the stability of the peptide by making it resistant to reduction, a common degradation pathway for disulfide-containing peptides in biological systems. Meso-gamma,gamma'-diaminosuberic acid and its derivatives are key components in the synthesis of these more robust peptide analogs.

A primary method for creating dicarba bridges in peptides is through ring-closing metathesis (RCM). This chemical reaction forms a carbon-carbon double bond between two alkene-containing amino acid residues within a peptide sequence. Preformed diaminosuberic acid derivatives can be used as the bridging units in this process. rsc.orgnih.gov The stereochemistry of the resulting double bond (cis or trans) can be identified through techniques like 13C-NMR spectroscopy, by observing the chemical shifts of the carbons within the diaminosuberic acid residue. rsc.orgnih.gov

Research has successfully applied this methodology to create dicarba analogs of several bioactive peptides:

Somatostatin (B550006) Analogs: Dicarba-cyclooctapeptide analogs of somatostatin have been synthesized using on-resin RCM. nih.gov These analogs, which incorporate a carbon-carbon bridge, are being investigated for their receptor binding affinity and potential use as radiolabeled drugs in clinical applications. nih.gov

Relaxin-3 Analogs: Dicarba analogs of human relaxin-3 have been synthesized where the intra-chain disulfide bond in the A-chain is replaced with a dicarba bridge derived from diaminosuberic acid. rsc.org These analogs have demonstrated full biological activity, showcasing that the dicarba substitution is well-tolerated and maintains the peptide's natural function.

α-Conotoxin Analogs: Dicarba analogs of α-conotoxin Vc1.1 have been developed to investigate their selectivity for nicotinic acetylcholine (B1216132) and GABA-B receptors. By replacing the native disulfide bonds with dicarba bridges, researchers can create more stable probes to explore the biological roles of these receptors in analgesia.

| Bioactive Peptide | Dicarba Analog Strategy | Key Findings |

| Somatostatin | On-resin Ring-Closing Metathesis (RCM) to form dicarba-cyclooctapeptides. nih.gov | Created robust analogs with potential for high receptor affinity and use as radiolabeled drugs. nih.gov |

| Human Relaxin-3 | Replacement of the A-chain disulfide bond with a dicarba bridge using diaminosuberic acid derivatives. rsc.org | The dicarba analogs exhibited full biological activity. rsc.org |

| α-Conotoxin Vc1.1 | Substitution of disulfide bonds with dicarba bridges to create stable analogs. | Resulting analogs serve as selective probes for studying nicotinic acetylcholine and GABA-B receptors. |

Functionalized Diamino Diacids as Probes for Biological Systems

Functionalized diamino diacids, including structures analogous to diaminosuberic acid, are powerful tools for probing biological systems. By attaching reporter molecules like fluorescent tags or incorporating reactive groups, these compounds can be used to study complex biological processes such as bacterial cell wall biosynthesis.

Cellular probes based on mimics of meso-diaminopimelic acid (m-DAP) have been developed to understand how bacteria build and maintain their peptidoglycan cell walls. nih.gov These probes can be metabolically incorporated into the cell walls of live bacteria, allowing researchers to visualize and study the enzymes involved in this essential process. nih.gov Given the structural similarities, functionalized diaminosuberic acid derivatives can also be envisioned as scaffolds for such probes.

The general strategy involves:

Synthesizing a diamino diacid that mimics a natural component of a biological pathway.

Attaching a functional group (e.g., a fluorophore or a clickable chemistry handle) to the diamino diacid.

Introducing the probe to the biological system (e.g., a bacterial culture) and observing its incorporation and localization.

Structural Mimics of Natural Products

The ability of this compound to replicate the spacing and stereochemistry of other important biomolecules makes it a valuable tool in creating structural mimics of natural products.

Lantibiotics are a class of antimicrobial peptides characterized by the presence of lanthionine (B1674491) and methyllanthionine residues, which form thioether cross-links. While potent, these sulfur-containing bridges can be susceptible to oxidation, leading to inactivation. To overcome this limitation, researchers have synthesized analogs where the sulfur atom of lanthionine is replaced by a methylene (B1212753) group, a modification that can be achieved using diaminopimelic acid, a close structural relative of diaminosuberic acid. nih.gov

This substitution creates a stable carbon-carbon bond in place of the thioether linkage. nih.gov In the case of the lantibiotic lactocin S, an analog where lanthionine was replaced with diaminopimelic acid (A-DAP lactocin S) was found to retain full biological activity while exhibiting increased stability. nih.gov This successful mimicry demonstrates the potential for using diaminodicarboxylic acids like diaminosuberic acid to produce more robust and potentially clinically relevant lantibiotics. nih.gov

Meso-diaminopimelic acid (m-DAP) is a crucial component of the peptidoglycan cell wall in many Gram-negative and some Gram-positive bacteria. acs.org It serves as a key cross-linking amino acid, providing structural integrity to the cell wall. nih.gov Because m-DAP is essential for bacterial survival and is not found in mammals, the enzymes in its biosynthetic pathway are attractive targets for the development of new antibiotics.

Diaminosuberic acid can be considered a structural analog of m-DAP, with an extended carbon backbone. The study of DAP analogs is a significant area of research for several reasons:

Probing Enzyme Activity: Synthetic DAP analogs are used to investigate the mechanism of action of enzymes involved in peptidoglycan synthesis and recycling.

Developing Antimicrobial Agents: Analogs that can inhibit the enzymes of the DAP biosynthetic pathway are being explored as potential antibiotics.

Understanding Innate Immunity: DAP-containing peptide fragments are recognized by the human intracellular receptor NOD1, triggering an innate immune response. acs.org Studying how NOD1 recognizes different DAP analogs helps to elucidate the mechanisms of bacterial detection by the immune system.

Research has shown that even small modifications to the DAP structure can impact biological activity. For instance, the stereoisomers of m-DAP, LL-DAP and DD-DAP, show significantly reduced or no activation of NOD1. This highlights the high specificity of these biological recognition systems.

| DAP Analog Application | Research Focus | Significance |

| Enzyme Inhibition | To inhibit enzymes in the DAP biosynthetic pathway. nih.gov | Development of novel antibiotics targeting bacterial cell wall synthesis. nih.gov |

| Cell Wall Probes | Metabolic incorporation of DAP mimics into peptidoglycan. nih.gov | To study the dynamics of cell wall synthesis and remodeling in live bacteria. nih.gov |

| Innate Immunity Studies | To investigate the activation of the NOD1 receptor by DAP and its analogs. acs.org | To understand how the human immune system recognizes bacterial components. acs.org |

Development of Linkers for Dimeric Peptide Constructs

Dimerization is a common strategy to enhance the biological activity, stability, and receptor binding affinity of peptides. This involves linking two peptide monomers together. While various chemical linkers are used for this purpose, the use of diamino acids as linkers is an area of interest due to their defined length and stereochemistry. In principle, this compound, with its two amino groups, could serve as a scaffold for the synthesis of dimeric peptide constructs. However, based on a review of available literature, the specific application of this compound as a linker for creating dimeric peptides is not extensively documented. Research in this area has often focused on other diamino acids, such as diaminobutyric acid, for creating parallel peptide dimers.

Applications of Meso Gamma,gamma Diaminosuberic Acid As a Synthetic Building Block

Utilization in Solid-Supported Peptide Synthesis (SPPS)

The incorporation of non-proteinogenic amino acids into peptides is a key strategy for developing novel therapeutic agents with improved properties. (S,S)-2,7-diaminosuberic acid (DAS) is a valuable building block in Solid-Phase Peptide Synthesis (SPPS), primarily used to create dicarba analogues of peptides that naturally contain disulfide bridges. acs.org The replacement of the chemically and metabolically labile disulfide bond with a stable carbon-carbon bond can significantly enhance the pharmacokinetic profile of a peptide. acs.org

The integration of DAS into a growing peptide chain on a solid support is typically achieved using standard Fmoc (Nα-9-fluorenylmethoxycarbonyl) chemistry. acs.orgsigmaaldrich.com For successful incorporation, the DAS monomer must be orthogonally protected, meaning its two amino groups and two carboxyl groups can be selectively deprotected without affecting other protecting groups on the peptide-resin. This allows for controlled elongation of the peptide chain from one or both ends of the DAS unit, or for its use as a cyclization linker.

A key synthetic method involves the use of ruthenium-catalyzed cross-metathesis and rhodium-catalyzed hydrogenation of allylglycine derivatives, which can be performed on the solid support to yield the desired diaminosuberic acid residue within the peptide sequence. acs.org This on-resin formation allows for the regioselective construction of dicarba bridges in complex peptides. acs.org Researchers have successfully used Fmoc-protected allylglycine derivatives in standard SPPS protocols to assemble a linear peptide sequence, followed by a sequence of on-resin metathesis and hydrogenation to form the DAS bridge in near-quantitative yields. acs.org

Below is a table summarizing examples of peptide sequences where allylglycine residues were incorporated via SPPS for the subsequent formation of a diaminosuberic acid dicarba bridge.

| Peptide Sequence (pre-metathesis) | Resin Type | Activation Method | Resulting Bridge | Reference |

| Resin-Hag-Gly-Hag-OMe | Wang | HATU-NMM | DAS | acs.org |

| Resin-Phe-Hag-Hag-NH₂ | Wang | HATU-NMM | DAS | acs.org |

| Resin-Pro-Hag-Gly-Hag-NH₂ | Wang | HATU-NMM | DAS | acs.org |

| (Hag refers to L-allylglycine) |

Role as a Chiral Auxiliary and Building Block in Macrocyclic Chemistry

(S,S)-2,7-Diaminosuberic acid serves as a crucial building block in macrocyclic chemistry, most notably for the synthesis of dicarba peptide analogues. Its primary role is to act as a stable mimic of the cystine disulfide bond, thereby conferring conformational constraint and metabolic stability upon the macrocycle. acs.org The eight-carbon chain of diaminosuberic acid provides a linkage that is dimensionally similar to the disulfide bridge it replaces.

The formation of these macrocycles often utilizes ring-closing metathesis (RCM) reactions. acs.orgnih.gov In a typical strategy, two allylglycine residues are incorporated into a linear peptide sequence using SPPS. Subsequent treatment with a ruthenium catalyst (e.g., Grubbs' catalyst) induces an intramolecular RCM reaction between the two allyl side chains, forming a macrocycle containing an unsaturated eight-carbon bridge. This unsaturated bridge can then be readily reduced, for example through hydrogenation, to yield the final saturated diaminosuberic acid linkage. acs.org This entire process, from linear peptide synthesis to cyclization and reduction, can be efficiently carried out on the solid support. acs.org

Precursors for the Preparation of Radiolabeled Compounds

While the direct radiolabeling of meso-gamma,gamma'-diaminosuberic acid is not specifically described in the reviewed literature, established methods for labeling non-proteinogenic amino acids could be applied for its preparation as a radiotracer for use in biomedical imaging or ADME (absorption, distribution, metabolism, and excretion) studies. pharmtech.comsnmjournals.org The two most common isotopes for this purpose are Carbon-14 (¹⁴C) and Fluorine-18 (¹⁸F).

Carbon-14 Labeling: ¹⁴C labeling is the gold standard for tracking a drug's metabolic fate because the substitution of a ¹²C atom with ¹⁴C does not alter the chemical properties of the molecule. pharmtech.com A potential strategy for synthesizing [¹⁴C]diaminosuberic acid would involve starting with a ¹⁴C-labeled precursor, such as [¹⁴C]potassium cyanide or [¹⁴C]barium carbonate, and incorporating it into the molecule's carbon backbone during a multi-step chemical synthesis. nih.gov For a complex molecule like diaminosuberic acid, this would likely involve the synthesis of a labeled intermediate, such as a labeled allylglycine derivative, which could then be used in the metathesis-based routes described previously. pharmtech.com The insertion of the ¹⁴C-labeled amino acid can be performed during SPPS to produce a radiolabeled peptide. pharmtech.com

Fluorine-18 Labeling: For PET (Positron Emission Tomography) imaging, short-lived positron-emitting isotopes like ¹⁸F are preferred due to their high sensitivity and favorable decay characteristics. snmjournals.orgnih.gov Labeling with ¹⁸F typically involves the late-stage introduction of the isotope via nucleophilic substitution. A synthetic precursor to diaminosuberic acid, functionalized with a suitable leaving group (such as a tosylate or mesylate), could be reacted with [¹⁸F]fluoride to generate the desired ¹⁸F-labeled tracer. Given that many radiolabeled amino acids are developed to target amino acid transporters that are upregulated in cancer cells, an ¹⁸F-labeled diaminosuberic acid derivative could be investigated as a potential oncologic imaging agent. snmjournals.orgfrontiersin.org

The following table summarizes key radioisotopes used in drug development and their relevant properties.

| Isotope | Half-Life | Emission Type | Primary Application | Reference |

| Carbon-14 (¹⁴C) | 5730 years | Beta (β⁻) | ADME, metabolic pathway studies | pharmtech.comnih.gov |

| Tritium (³H) | 12.3 years | Beta (β⁻) | Metabolic labeling, receptor binding assays | revvity.com |

| Fluorine-18 (¹⁸F) | 109.8 minutes | Positron (β⁺) | PET Imaging | snmjournals.orgnih.gov |

| Carbon-11 (¹¹C) | 20.4 minutes | Positron (β⁺) | PET Imaging | snmjournals.org |

Integration into Complex Molecular Architectures

The utility of (S,S)-2,7-diaminosuberic acid as a synthetic building block extends to the construction of highly complex and biologically relevant molecular architectures. Its ability to replace disulfide bonds provides a powerful tool for chemists to re-engineer natural peptides, creating analogues with enhanced stability and potentially novel biological functions. acs.org

This approach has been successfully applied to peptides that contain multiple disulfide bridges, which are often critical for maintaining a specific three-dimensional structure required for biological activity. A key challenge in such molecules is the potential for disulfide bond scrambling. By replacing one or more of these bridges with a chemically inert dicarba linkage derived from DAS, the structural integrity of the peptide can be locked in place.

Notable examples include the synthesis of dicarba analogues of:

Conotoxins: These are neurotoxic peptides from marine cone snails, characterized by a rigid structure defined by multiple disulfide bonds. Replacing these bonds with dicarba bridges has been explored to create more stable probes for studying ion channels. acs.org

Human Relaxin-3: This is a peptide hormone with a complex structure involving two peptide chains linked by disulfide bonds. A dicarba analogue of the A-chain was synthesized using a DAS building block, demonstrating full biological activity at its target receptor. andrearobinsongroup.com

Calcitonin: An analogue of eel calcitonin, a 32-amino acid peptide hormone, was synthesized where the N-terminal 1-7 disulfide bridge was replaced with a diaminosuberic acid bridge. nih.gov

The synthesis of these complex molecules is made possible by the development of regioselective methods for forming multiple dicarba bridges within the same peptide chain. By using a combination of different unsaturated amino acid precursors, such as allylglycine and prenylglycine, which exhibit different reactivity in metathesis reactions, chemists can control which pairs of residues cyclize, allowing for the stepwise and unambiguous construction of interlocked macrocyclic systems on a solid support. acs.org

Coordination Chemistry of Diaminosuberic Acid and Its Metal Complexes

Ligand Properties and Chelating Abilities of Diaminosuberic Acid

meso-γ,γ'-Diaminosuberic acid is a dicarboxylic amino acid that possesses multiple potential coordination sites: two amino groups and two carboxylate groups. This structure allows it to act as a versatile ligand, potentially binding to metal ions in various ways. The presence of two amino and two carboxyl groups suggests that it can function as a multidentate ligand, forming stable chelate rings with metal ions. The formation of these rings, typically five- or six-membered, significantly enhances the thermodynamic stability of the resulting metal complex, an observation known as the chelate effect.

The chelating ability of amino acids is well-established, with the amino and carboxylate groups acting as effective donor sites for transition metals. In the case of diaminosuberic acid, it could potentially coordinate to a single metal center using an amino and a carboxylate group, forming a classic amino acid chelate ring. Furthermore, its structure allows for the possibility of bridging two metal centers, with each metal being coordinated by one amino and one carboxylate group from the same ligand molecule. The stereochemistry of the meso form will influence the spatial arrangement of the donor atoms and thus the geometry of the resulting metal complexes.

The acidity of the carboxyl groups and the basicity of the amino groups are key parameters governing its coordinating properties. These properties determine the pH range over which the ligand is in a suitable form to bind to metal ions. Typically, the carboxylate groups are deprotonated at lower pH values than the amino groups are protonated, allowing for coordination via the carboxylate anion.

Synthesis and Spectroscopic Characterization of Platinum(II) Complexes

The synthesis of platinum(II) complexes with amino acids generally involves the reaction of a platinum(II) precursor, such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]), with the amino acid ligand in an aqueous solution. nih.govresearchgate.net The reaction conditions, including pH, temperature, and stoichiometry, are crucial in determining the structure of the final product. For a ligand like diaminosuberic acid, different molar ratios of ligand to metal could lead to the formation of complexes with varying stoichiometries and coordination modes.

Spectroscopic techniques are essential for the characterization of these complexes.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination of the ligand to the metal ion. The coordination of the carboxylate group is typically confirmed by a shift in the asymmetric and symmetric stretching vibrations of the COO⁻ group. The N-H stretching vibrations of the amino group are also expected to shift upon coordination to the platinum center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the coordination of the diaminosuberic acid ligand. Changes in the chemical shifts of the protons and carbons near the coordination sites provide evidence of complex formation. ¹⁹⁵Pt NMR spectroscopy is a powerful tool for studying platinum complexes, as the chemical shift is highly sensitive to the nature of the ligands and the coordination geometry around the platinum atom. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of platinum(II) complexes are characterized by d-d transitions and ligand-to-metal charge transfer (LMCT) bands. These bands provide information about the electronic structure and geometry of the complex. ias.ac.innih.gov

A hypothetical reaction for the formation of a platinum(II) complex with diaminosuberic acid (H₂L) could be: K₂[PtCl₄] + H₂L → [Pt(L)Cl₂]²⁻ + 2K⁺ + 2HCl

Table 1: Expected Spectroscopic Data for a Hypothetical [Pt(meso-γ,γ'-diaminosuberate)Cl₂]²⁻ Complex

| Spectroscopic Technique | Expected Observations |

| IR Spectroscopy | Shift in ν(COO⁻) asymmetric and symmetric stretches. Shift in ν(N-H) stretches. |

| ¹H NMR Spectroscopy | Downfield shift of protons adjacent to the amino and carboxylate groups. |

| ¹³C NMR Spectroscopy | Shift in the chemical shifts of carbons in the amino and carboxylate groups. |

| ¹⁹⁵Pt NMR Spectroscopy | A characteristic chemical shift indicative of a PtN₂Cl₂ or PtO₂Cl₂ coordination sphere. |

| UV-Vis Spectroscopy | Appearance of d-d transition bands in the visible region. |

Synthesis and Spectroscopic Characterization of Palladium(II) Complexes

The synthesis of palladium(II) complexes with amino acids follows similar procedures to those used for platinum(II) complexes. nih.govsemanticscholar.org A common starting material is palladium(II) chloride (PdCl₂) or potassium tetrachloropalladate(II) (K₂[PdCl₄]). The reaction is typically carried out in a suitable solvent, often a mixture of water and an organic solvent to ensure the solubility of both the ligand and the palladium salt. ias.ac.innih.gov

The characterization of palladium(II) complexes also relies on a combination of spectroscopic methods.

IR Spectroscopy: Similar to platinum complexes, shifts in the characteristic vibrational frequencies of the carboxylate and amino groups in the IR spectrum indicate coordination to the palladium(II) ion. semanticscholar.orgirapa.org

NMR Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the complex in solution. nih.govirapa.org While palladium has several NMR-active isotopes, they are less commonly used than ¹⁹⁵Pt.

UV-Visible Spectroscopy: Palladium(II) complexes, which are typically square planar, exhibit d-d transitions that are useful for characterizing the coordination environment of the metal ion. ias.ac.in

A potential synthetic route for a palladium(II) complex with diaminosuberic acid could be: PdCl₂ + H₂L → [Pd(L)] + 2HCl

Table 2: Expected Spectroscopic Data for a Hypothetical [Pd(meso-γ,γ'-diaminosuberate)] Complex

| Spectroscopic Technique | Expected Observations |

| IR Spectroscopy | Significant shifts in the COO⁻ and N-H stretching frequencies upon coordination. |

| ¹H NMR Spectroscopy | Broadening and shifting of proton signals near the binding sites. |

| ¹³C NMR Spectroscopy | Changes in the chemical shifts of the carboxyl and adjacent carbons. |

| UV-Vis Spectroscopy | d-d transition bands characteristic of a square planar Pd(II) complex. |

Investigation of Metal-Ligand Binding Modes and Stoichiometry

The investigation of metal-ligand binding modes and stoichiometry is crucial for understanding the structure and properties of the complexes. For a polyfunctional ligand like diaminosuberic acid, several binding modes are possible. nih.gov It can act as a bidentate ligand, coordinating through one amino and one carboxylate group to form a chelate ring. libretexts.org It could also act as a bridging ligand, connecting two metal centers.

The stoichiometry of the complexes can be determined by various methods, including elemental analysis, mass spectrometry, and potentiometric titrations. nih.govresearchgate.net For instance, a 1:1 metal-to-ligand ratio would suggest a monomeric complex where the ligand is tetradentate or a polymeric structure where the ligand acts as a bridge. A 1:2 metal-to-ligand ratio would imply the coordination of two ligand molecules to one metal center.

X-ray crystallography provides the most definitive information about the solid-state structure, including the precise binding modes, bond lengths, and bond angles. mdpi.comnih.gov In solution, techniques like NMR and UV-Vis spectrophotometry can be used to study the stoichiometry and stability of the complexes. For example, the method of continuous variations (Job's plot) can be employed to determine the stoichiometry of the complex in solution.

Table 3: Possible Binding Modes and Stoichiometries for Metal Complexes of Diaminosuberic Acid

| Stoichiometry (Metal:Ligand) | Possible Binding Mode of Ligand | Potential Structure |

| 1:1 | Tetradentate (N₂, O₂) | Monomeric, with the ligand wrapping around a single metal ion. |

| 1:1 | Bidentate bridging (N, O at each end) | Polymeric chain structure. |

| 1:2 | Bidentate (N, O) | Monomeric, with two bidentate ligands coordinated to one metal ion. |

| 2:1 | Bridging | Dinuclear complex with the ligand bridging two metal centers. |

Biochemical and Biological Research Applications of Diaminosuberic Acid Non Clinical Focus

Mechanistic Studies of Glutamate (B1630785) Receptor Interaction (meso-di-GABA) in Model Systems

The direct interaction of meso-γ,γ'-diaminosuberic acid, sometimes referred to as meso-di-GABA, with glutamate receptors is not extensively detailed in the available scientific literature. While the crosstalk between glutamate and GABA receptor systems is a subject of intense study in neuroscience nih.govnih.gov, specific research focusing on meso-diaminosuberic acid as a ligand for glutamate receptors in model systems is not prominently documented.

Research into Bacterial Cell Wall Biosynthesis and Peptidoglycan Structure

The bacterial cell wall is a complex structure essential for bacterial survival, with peptidoglycan (PG) being its primary component. nih.govnih.gov PG consists of glycan strands made of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues. nih.gov Short peptide stems are attached to the NAM residues, and these stems are cross-linked to form a rigid mesh-like layer. nih.govresearchgate.net In most Gram-negative and certain Gram-positive bacteria, the amino acid at the third position of this peptide stem is meso-diaminopimelic acid (m-DAP), which plays a crucial role in forming the cross-links that give the cell wall its structural integrity. mostwiedzy.plresearchgate.netresearchgate.net

Meso-diaminosuberic acid is a close structural analog of m-DAP, differing primarily in the length of its carbon backbone (an eight-carbon diaminodicarboxylic acid versus a seven-carbon one for DAP). This structural similarity allows it to be used as a chemical probe to investigate the steric and spatial requirements of the enzymes involved in PG biosynthesis. Researchers synthesize analogs like meso-diaminosuberic acid to understand how modifications to the core DAP structure affect the assembly and remodeling of the bacterial cell wall. mostwiedzy.plnih.gov The use of bioisosteres and structural analogs of m-DAP is a recognized strategy for studying PG biosynthesis and related enzymatic processes in live bacteria. nih.gov

Table 1: Structural Comparison of meso-Diaminopimelic Acid and meso-Diaminosuberic Acid

| Feature | meso-Diaminopimelic Acid (m-DAP) | meso-γ,γ'-Diaminosuberic Acid |

|---|---|---|

| IUPAC Name | (2R,6S)-2,6-Diaminoheptanedioic acid | (4R,5S)-4,5-Diaminooctanedioic acid |

| Chemical Formula | C₇H₁₄N₂O₄ | C₈H₁₆N₂O₄ nih.gov |

| Backbone Length | 7 carbons | 8 carbons nih.gov |

| Significance | Natural component of bacterial peptidoglycan. mostwiedzy.plresearchgate.net | Synthetic analog used in research. mostwiedzy.pllau.edu.lb |

The biosynthesis and metabolism of m-DAP are critical for bacterial viability, making the enzymes in this pathway attractive targets for novel antibacterial agents. researchgate.netnih.govnih.gov Key enzymes include diaminopimelate epimerase (DapF), which converts LL-DAP to meso-DAP, and various transpeptidases that incorporate m-DAP into the growing peptidoglycan mesh. nih.govresearchgate.net

Meso-diaminosuberic acid can be employed as a tool to probe the active sites of these enzymes. By introducing a substrate analog with a slightly different chain length, researchers can assess the enzyme's specificity and tolerance for structural variations. For instance, evaluating whether an enzyme like DapF or a cell wall transpeptidase can bind or process meso-diaminosuberic acid provides insight into the size and chemical nature of its catalytic pocket. nih.govmdpi.com This approach is fundamental to structure-based drug design, where DAP analogs are created to act as inhibitors of essential enzymes in the lysine (B10760008) and peptidoglycan biosynthesis pathways. researchgate.netmdpi.com

To study the biological activities of peptidoglycan in a controlled manner, scientists chemically synthesize specific fragments of the cell wall, such as the disaccharide-peptide monomer. researchgate.netnih.gov These synthetic fragments are indispensable tools for investigating processes like PG transport, recycling, and recognition by the host immune system. nih.govresearchgate.net

In this context, PG fragments containing meso-diaminosuberic acid in place of m-DAP can be synthesized. These tailored analogs allow researchers to precisely question the structural requirements of biological systems. For example, a PG fragment containing meso-diaminosuberic acid could be used to determine if its increased chain length affects its ability to be transported by dedicated pore proteins or to be recognized and cleaved by PG-modifying enzymes. researchgate.net This strategy of using isosteric and homologous PG analogs has been successfully applied to characterize the function of various components of the cell wall machinery. nih.govresearchgate.net

Investigation of Immunobiological Activities and Pattern Recognition Receptor Agonism (e.g., NOD1)

The innate immune system detects bacterial invasion by recognizing conserved molecular structures known as pathogen-associated molecular patterns (PAMPs). Fragments of peptidoglycan are potent PAMPs. nih.govresearchgate.net The intracellular pattern recognition receptor (PRR) known as nucleotide-binding oligomerization domain 1 (NOD1) is responsible for detecting specific PG fragments derived from most Gram-negative and certain Gram-positive bacteria. frontiersin.orgnih.gov The minimal structure recognized by NOD1 is the dipeptide γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP). researchgate.netnih.gov Upon binding this ligand, NOD1 triggers a signaling cascade that leads to the activation of NF-κB and the production of pro-inflammatory cytokines, initiating an immune response. researchgate.netnih.govresearchgate.net

The use of synthetic analogs of the iE-DAP motif is crucial for dissecting the molecular details of this recognition event. While studies specifically detailing the NOD1-agonistic activity of a meso-diaminosuberic acid-containing peptide are not widely reported, research has extensively explored how modifications to the m-DAP residue impact NOD1 activation. nih.govacs.orgnih.gov

Structure-activity relationship (SAR) studies are fundamental to understanding how a receptor like NOD1 recognizes its ligand. These studies involve synthesizing a series of analogs where specific parts of the ligand are altered, and then measuring the biological activity of each analog. nih.govacs.orgnih.gov For NOD1 agonists, SAR studies have revealed strict requirements for activation.

Key findings from SAR studies on γ-D-Glu-DAP derivatives include:

The DAP Moiety: Replacing meso-DAP with molecules like L- or D-lysine or even the closely related monoaminopimelic acid results in a significant loss of NOD1-agonistic activity. nih.govacs.orgnih.gov

The Carboxyl Groups: The free carboxylates on both the glutamic acid and DAP components are important for activity, although they can be esterified to create more lipophilic analogs that retain activity. nih.govnih.gov The carboxyl group at the 2-position of DAP has been shown to be particularly important for stimulating human NOD1. nih.gov

The Free Amine: A free amine on the DAP component is considered crucial for recognition and activity. nih.govacs.orgnih.gov

Meso-diaminosuberic acid fits into this research paradigm as a logical candidate for synthesis and inclusion in SAR studies. By testing a peptide containing meso-diaminosuberic acid, researchers could determine if the NOD1 binding pocket can accommodate the longer carbon backbone. Such an experiment would provide valuable data on the spatial constraints of the receptor, helping to refine models of the ligand-receptor interaction and aiding in the design of novel synthetic immunomodulators. nih.govacs.orgnih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for NOD1 Agonists (Based on γ-D-Glu-DAP)

| Modification to DAP Moiety | Effect on NOD1 Agonistic Activity | Reference |

|---|---|---|

| Replacement with L- or D-Lysine | Greatly reduced activity | nih.gov, acs.org, nih.gov |

| Replacement with Monoaminopimelic acid | Reduced activity | nih.gov, acs.org, nih.gov |

| Esterification of carboxyl groups | Activity preserved (creates more lipophilic analog) | nih.gov, acs.org, nih.gov |

Role in Understanding Biochemical Pathways

The primary role of meso-γ,γ'-diaminosuberic acid in non-clinical research is to serve as a specialized chemical probe for understanding complex biochemical pathways. By acting as a structural mimic of the natural amino acid m-DAP, it allows scientists to investigate the stringency and mechanics of molecular recognition in two major areas:

Bacterial Biochemistry: In the study of bacterial cell wall synthesis, meso-diaminosuberic acid and fragments containing it are used to probe the active sites of essential enzymes. nih.govmdpi.com This helps define the substrate specificity of enzymes like transpeptidases and epimerases, providing knowledge that can be leveraged for the development of novel enzyme inhibitors with potential antibacterial properties. researchgate.netmdpi.com

Innate Immunology: In immunology, diaminosuberic acid-containing peptides serve as tools in SAR studies to map the ligand-binding domain of pattern recognition receptors like NOD1. nih.govnih.gov By testing how the receptor responds to a ligand of slightly different size, researchers can build a more accurate picture of the molecular interactions that trigger an innate immune response. nih.gov

In essence, meso-diaminosuberic acid functions as a molecular ruler, enabling scientists to measure the precise structural requirements of enzymes and receptors that have evolved to recognize its natural counterpart, m-DAP. This contributes to a deeper, more mechanistic understanding of fundamental pathways in both microbiology and immunology.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of molecules in solution and the solid state. It provides unparalleled information about the chemical environment, connectivity, and spatial proximity of atoms.

¹H and ¹³C NMR Chemical Shift Analysis in Model Peptides

The incorporation of meso-γ,γ'-diaminosuberic acid into a peptide sequence significantly influences the local chemical environments of its own protons and carbons, as well as those of adjacent amino acid residues. The analysis of ¹H and ¹³C NMR chemical shifts is a fundamental first step in characterizing such model peptides. nmims.edu

Chemical shifts are highly sensitive to the electronic environment of a nucleus, which is dictated by factors such as bond connectivity, hybridization, and through-space effects like hydrogen bonding and aromatic ring currents. In a peptide containing a meso-γ,γ'-diaminosuberic acid residue, the protons attached to the α- and γ-carbons, as well as the carbons in the aliphatic chain, will exhibit characteristic chemical shifts. These shifts can provide critical information on the conformational state of the peptide backbone and the side chain. researchgate.netmdpi.com For instance, changes in pH can alter the protonation states of the terminal carboxyl groups and the γ-amino groups, leading to predictable changes in the chemical shifts of nearby nuclei.

Modern approaches often combine experimental NMR data with computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. researchgate.netrsc.org This synergy allows for the prediction of chemical shifts for various possible low-energy conformations of the peptide. By comparing the calculated shifts with the experimental data, a more accurate and detailed picture of the conformational ensemble of the peptide in solution can be constructed. rsc.org

Below is a table illustrating the expected chemical shift ranges for the key nuclei in a model peptide containing a meso-γ,γ'-diaminosuberic acid residue.

| Nucleus | Atom Position | Expected Chemical Shift (ppm) | Notes |

| ¹H | γ-CH | ~3.0 - 3.5 | Chemical shift is sensitive to the protonation state of the amino group and local conformation. |

| ¹H | α-CH | ~2.2 - 2.6 | Adjacent to the carbonyl group of the peptide bond. |

| ¹H | β, δ, ε-CH₂ | ~1.3 - 1.9 | Aliphatic chain protons, often show complex overlapping signals. |

| ¹³C | C=O | ~170 - 180 | Carboxyl and amide carbonyl carbons. |

| ¹³C | γ-CH | ~50 - 55 | Carbon bearing the amino group. |

| ¹³C | α-CH | ~30 - 40 | Carbon adjacent to the peptide carbonyl. |

| ¹³C | β, δ, ε-CH₂ | ~25 - 35 | Aliphatic chain carbons. |

Multidimensional NMR for Complex Structure Elucidation

While one-dimensional NMR provides information on the types of protons and carbons present, multidimensional NMR experiments are essential for elucidating the complete three-dimensional structure of complex molecules like peptides incorporating meso-γ,γ'-diaminosuberic acid. nmims.edunih.gov These experiments correlate signals from different nuclei, allowing for the unambiguous assignment of all resonances and the determination of through-bond and through-space connectivities. utoronto.ca

Common multidimensional NMR techniques include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing the connectivity within the spin systems of the amino acid residues.

TOCSY (Total Correlation Spectroscopy): Extends the correlation to all protons within a single spin system (i.e., within a single amino acid residue). This is particularly useful for identifying the full set of protons belonging to the meso-γ,γ'-diaminosuberic acid residue.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and heteronuclei, most commonly ¹H and ¹³C or ¹H and ¹⁵N. This experiment is fundamental for assigning the carbon and nitrogen backbone and side-chain resonances.

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and heteronuclei over longer ranges (typically 2-4 bonds), which is invaluable for linking different amino acid residues across peptide bonds.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds. This provides the distance restraints necessary to calculate the 3D structure of the peptide. uzh.ch

By combining the information from these experiments, a complete map of atomic connectivity and spatial proximities can be assembled, leading to a high-resolution 3D structure of the molecule in solution. reddit.com

| NMR Experiment | Information Provided | Application to meso-γ,γ'-Diaminosuberic Acid Peptides |

| COSY | ¹H-¹H scalar coupling (2-3 bonds) | Identifies adjacent protons (e.g., γ-H to neighboring CH₂) within the residue. |

| TOCSY | All ¹H within a spin system | Assigns all proton signals belonging to the diaminosuberic acid residue. |

| HSQC | ¹H-X direct correlation (X=¹³C, ¹⁵N) | Assigns the chemical shifts of carbons and nitrogens directly bonded to protons. |

| HMBC | ¹H-X long-range correlation (2-4 bonds) | Confirms peptide bond linkages and the sequence of the peptide. |

| NOESY/ROESY | ¹H-¹H through-space proximity (<5Å) | Determines the 3D fold and conformational preferences of the peptide. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the characterization of meso-γ,γ'-diaminosuberic acid, providing precise molecular weight determination and structural information through fragmentation analysis. creative-proteomics.com Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed to generate intact molecular ions of the analyte with minimal degradation.

High-resolution mass spectrometry (HRMS) can determine the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, allowing for the calculation of its elemental formula and confirming its identity. For meso-γ,γ'-diaminosuberic acid (C₈H₁₆N₂O₄), the expected exact mass can be precisely measured.

Tandem mass spectrometry (MS/MS) is used to further elucidate the structure. In this technique, the molecular ion is isolated and then subjected to collision-induced dissociation (CID), which breaks the molecule into smaller, characteristic fragments. nih.gov The analysis of this fragmentation pattern provides a "fingerprint" that confirms the molecule's structure. Common fragmentation pathways for amino acids include the neutral loss of water (H₂O), ammonia (B1221849) (NH₃), and formic acid (HCOOH), as well as cleavages along the carbon backbone. acs.orgnih.govuni-muenster.de

| Ion | Formula | Expected m/z (Positive Mode) | Fragmentation Pathway |

| [M+H]⁺ | [C₈H₁₇N₂O₄]⁺ | 205.1183 | Parent Molecular Ion |

| [M+H-H₂O]⁺ | [C₈H₁₅N₂O₃]⁺ | 187.1077 | Loss of a water molecule from a carboxylic acid group. |

| [M+H-HCOOH]⁺ | [C₇H₁₅N₂O₂]⁺ | 159.1128 | Loss of formic acid. |

| [M+H-NH₃]⁺ | [C₈H₁₄NO₄]⁺ | 188.0917 | Loss of an amine group. |

| [M+H-H₂O-NH₃]⁺ | [C₈H₁₂NO₃]⁺ | 170.0812 | Sequential loss of water and ammonia. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is a rapid and non-destructive method used to identify the functional groups present in a molecule. acs.org These two techniques are complementary and provide a characteristic "molecular fingerprint" based on the vibrational modes of a molecule's chemical bonds. researchgate.net

For meso-γ,γ'-diaminosuberic acid, IR and Raman spectra will be dominated by features corresponding to its carboxylic acid and amine functional groups, as well as the aliphatic methylene (B1212753) chain.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Strong IR absorptions are typically observed for polar bonds. Key features in the IR spectrum of meso-γ,γ'-diaminosuberic acid would include a very broad O-H stretching band from the hydrogen-bonded carboxylic acid groups, a strong C=O stretching band, N-H stretching and bending bands from the amine groups, and C-H stretching bands from the alkyl chain. libretexts.org

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). It is particularly sensitive to the vibrations of non-polar, symmetric bonds. Therefore, it is an excellent complementary technique to IR. For meso-γ,γ'-diaminosuberic acid, the symmetric C-C backbone vibrations would be prominent in the Raman spectrum. arxiv.orgacs.org

The positions of these vibrational bands can provide information about hydrogen bonding and the local molecular environment.

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (H-bonded) | 3300 - 2500 (very broad) | Weak |

| Carboxylic Acid | C=O stretch | 1720 - 1700 (strong) | Moderate |

| Amine | N-H stretch | 3400 - 3250 (moderate) | Weak |

| Amine | N-H bend | 1650 - 1580 (moderate) | Weak |

| Alkane | C-H stretch | 2960 - 2850 (strong) | Strong |

| Alkane | C-H bend | 1470 - 1350 (variable) | Moderate |

Circular Dichroism (CD) Spectroscopy for Conformational Studies of Complexes

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.orglibretexts.org It is an exceptionally powerful technique for studying the secondary and tertiary structure of biomolecules, particularly proteins and nucleic acids. mdpi.comsemanticscholar.org

Meso-γ,γ'-diaminosuberic acid itself is an achiral, meso compound due to its internal plane of symmetry. Therefore, in isolation, it will not produce a CD signal. However, CD spectroscopy becomes a highly valuable tool when this molecule is incorporated into a chiral environment or forms a complex with a chiral molecule. jascoinc.com

For example, if meso-γ,γ'-diaminosuberic acid is used as a linker to connect two chiral chromophores, or if it binds to a chiral receptor site within a protein, an induced CD signal can be observed. The characteristics of this induced spectrum are highly sensitive to the three-dimensional arrangement of the complex. libretexts.org Any conformational changes in the host molecule upon binding of the diaminosuberic acid derivative will be reflected as changes in the CD spectrum. This allows researchers to:

Monitor binding events between the diaminosuberic acid-containing ligand and a chiral target.

Characterize the conformational changes that occur in a host molecule (e.g., a protein) upon complexation.

Visible CD spectroscopy is particularly powerful for studying interactions with metal ions, as the d-d electronic transitions of a metal ion become CD-active when it is held in a chiral environment, such as a protein binding site. wikipedia.org

Fluorescence Spectroscopy for Binding Interaction Research

Fluorescence spectroscopy is a highly sensitive technique used to study molecular interactions and dynamics. zoologytalks.comnih.gov It relies on the process of fluorescence, where a molecule (a fluorophore) absorbs light at one wavelength and emits it at a longer wavelength.

Since meso-γ,γ'-diaminosuberic acid is not intrinsically fluorescent, its binding interactions are typically studied using extrinsic or intrinsic fluorescent probes. youtube.com

Intrinsic Fluorescence: If meso-γ,γ'-diaminosuberic acid or a peptide containing it binds to a protein, the intrinsic fluorescence of the protein's aromatic amino acid residues (primarily Tryptophan) can be monitored. The binding event can alter the local environment of the tryptophan residues, leading to a change in fluorescence intensity (quenching or enhancement) or a shift in the emission maximum. These changes can be titrated to determine binding affinities (dissociation constants, K_d). nih.govyoutube.com

Extrinsic Fluorescence: An external fluorescent probe can be used. This can involve covalently attaching a fluorescent dye to the meso-γ,γ'-diaminosuberic acid molecule itself. Alternatively, a fluorescent dye that specifically binds to the complex or whose fluorescence is modulated by the binding event can be employed.

Key fluorescence-based methods for studying binding include:

Fluorescence Quenching: The decrease in fluorescence intensity upon addition of a binding partner. Analysis using the Stern-Volmer equation can provide information about the binding mechanism.

Fluorescence Anisotropy (Polarization): This technique measures the rotational freedom of a fluorescent molecule. When a small fluorescently-labeled ligand binds to a much larger molecule, its rotation slows down, leading to an increase in anisotropy. This is a robust method for quantifying binding interactions.

Förster Resonance Energy Transfer (FRET): FRET measures the distance between a donor fluorophore and an acceptor chromophore. If a donor and acceptor can be placed on the two interacting molecules, the efficiency of energy transfer upon binding can be used to measure the interaction and the distance between the labels. nih.gov

These fluorescence methods are crucial for quantifying the thermodynamics and kinetics of the binding of meso-γ,γ'-diaminosuberic acid-containing molecules to their biological targets. springernature.com

Chromatographic Techniques for Separation and Purity Determination (e.g., Chiral HPLC)

The separation and determination of purity for stereoisomers of chiral molecules like γ,γ'-diaminosuberic acid are critical for understanding their biological activities and ensuring the quality of synthetic preparations. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose, with chiral HPLC being particularly suited for resolving enantiomers and diastereomers.

The separation of stereoisomers, which have identical chemical formulas and connectivity but differ in the spatial arrangement of their atoms, presents a significant analytical challenge. lumenlearning.com Diastereomers, which have different physical properties, can sometimes be separated by conventional chromatographic means. sigmaaldrich.com However, for enantiomers, which are non-superimposable mirror images with identical physical properties in an achiral environment, specialized chiral separation techniques are necessary. sigmaaldrich.comyoutube.com

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus enabling their separation. The choice of CSP is crucial and depends on the specific properties of the analyte.

For amino acid derivatives, such as the isomers of diaminosuberic acid, macrocyclic glycopeptide-based CSPs have proven effective. sigmaaldrich.com A pertinent example is the separation of the enantiomers of a similar compound, (2S, 9S)-diamino-2,9-dibenzyldeca-4,6-diynedioic acid, which was successfully achieved using a column with the antibiotic eremomycin (B1671613) bonded to silica (B1680970) gel as the CSP. researchgate.netresearchgate.net The separation was performed in isocratic mode with a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer. researchgate.netresearchgate.net

Below is an interactive data table summarizing the typical conditions for such a chiral HPLC separation, based on published research for analogous compounds. researchgate.net

| Parameter | Value |

| Column | Eremomycin-based Chiral Stationary Phase |

| Dimensions | 4.0 x 250 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 25 mM Monosodium phosphate buffer (20:80 v/v) |

| Flow Rate | 0.5 mL/min |

| Temperature | 30°C |

| Detection | UV at 200 nm |

| Injection Volume | 10 µL |

| Sample Concentration | 0.5 mg/mL |

This table represents a typical setup for the chiral separation of a diamino dicarboxylic acid and is based on data from analogous compounds. researchgate.net

In this exemplary separation, the two enantiomers, (2S, 9S)-diamino-2,9-dibenzyldeca-4,6-diynedioic acid and (2R, 9R)-diamino-2,9-dibenzyldeca-4,6-diynedioic acid, exhibited distinct retention times, allowing for their baseline separation and quantification. researchgate.net The specificity and precision of the method were validated, demonstrating its suitability for determining the enantiomeric purity of the substance. researchgate.net

Diastereomeric Derivatization Coupled with HPLC

An alternative to direct chiral HPLC is the derivatization of the enantiomeric or diastereomeric mixture with a chiral derivatizing agent (CDA) to form new diastereomers. nih.gov These newly formed diastereomers have different physicochemical properties and can often be separated on a standard, achiral HPLC column. researchgate.netthieme-connect.de